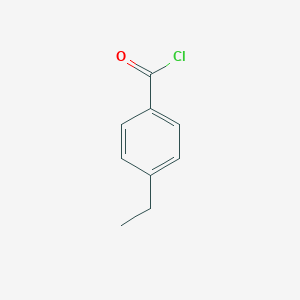

4-Ethylbenzoyl chloride

Description

Overview of Acyl Chlorides in Contemporary Organic Chemistry

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by a carbonyl group (C=O) single-bonded to a chlorine atom (-COCl). ebsco.comnumberanalytics.com They are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chlorine atom. ebsco.com This substitution dramatically increases the reactivity of the carbonyl carbon, making acyl chlorides highly susceptible to nucleophilic attack. numberanalytics.comfiveable.me This heightened electrophilicity is the cornerstone of their utility in organic synthesis. fiveable.me

The reactivity of acyl chlorides positions them as one of the most reactive types of acyl compounds, surpassing acid anhydrides, esters, and amides. fiveable.me This reactivity makes them invaluable for acylation reactions—the introduction of an acyl group (R-CO-) into a molecule. ebsco.comiitk.ac.in They readily react with a wide array of nucleophiles, including alcohols to form esters, and ammonia (B1221849) or amines to yield amides. ebsco.comnumberanalytics.com Furthermore, they are key reagents in Friedel-Crafts acylation reactions, a fundamental method for forming carbon-carbon bonds with aromatic rings to produce ketones. ebsco.comiitk.ac.in

The synthesis of acyl chlorides is typically achieved by treating a carboxylic acid with a chlorinating agent. iitk.ac.in Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride. numberanalytics.comiitk.ac.in Thionyl chloride is often preferred due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification of the desired acyl chloride. ebsco.com

Significance of 4-Ethylbenzoyl Chloride as a Synthetic Intermediate

This compound, with the chemical formula C₉H₉ClO, is a derivative of benzoic acid. ontosight.ai It features a benzene (B151609) ring substituted with an ethyl group at the para-position (position 4) and an acyl chloride functional group. ontosight.ai This specific structure imparts a balance of reactivity and structural features that make it a valuable intermediate in the synthesis of a diverse range of organic molecules. ontosight.aiguidechem.com

The presence of the ethyl group can influence the physical properties and biological activity of the final products. Its primary significance lies in its role as a precursor for introducing the 4-ethylbenzoyl moiety into larger, more complex structures. guidechem.com This is particularly important in the development of pharmaceuticals and agrochemicals, where the specific substitution pattern on an aromatic ring can be crucial for efficacy. ontosight.ai For instance, it is a known intermediate in the synthesis of insecticides like fenozide and methoxyfenozide.

The compound's utility extends to materials science, where it can be used in the synthesis of specialized polymers and dyes. ontosight.aiguidechem.com Its ability to readily undergo acylation reactions makes it a reliable building block for creating new materials with tailored properties. guidechem.com

Historical Context and Evolution of its Synthetic Applications

While a detailed historical timeline for the initial synthesis of this compound is not extensively documented in readily available literature, its development is intrinsically linked to the broader history of acyl chlorides and Friedel-Crafts reactions, which date back to the 19th century. The evolution of its applications has mirrored the advancements in synthetic organic chemistry and the increasing demand for sophisticated organic molecules.

Initially, its use would have been in traditional organic reactions, such as the synthesis of simple esters and amides for academic research. However, as the fields of medicinal chemistry and materials science matured, the demand for more complex and functionally specific molecules grew. This led to the exploration of this compound as a key intermediate in the synthesis of bioactive compounds and advanced materials. biosynth.com

Research has demonstrated its use in preparing compounds with potential biological activities, such as N-benzoyl-4-ethylbenzamide and N-(4-diethylaminobenzoyl)-2-methoxybenzenesulfonamide. sigmaaldrich.comchemicalbook.comsigmaaldrich.com Its application as an analytical reagent in clinical chemistry has also been noted. biosynth.com The ongoing development of new synthetic methodologies continues to expand the potential applications of this compound, solidifying its role as a versatile tool in the modern organic chemist's arsenal.

Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉ClO ontosight.ainist.govnist.gov |

| Molecular Weight | 168.62 g/mol ontosight.aisigmaaldrich.comnist.govsigmaaldrich.com |

| Appearance | Colorless to pale yellow liquid ontosight.ai |

| Odor | Pungent ontosight.ai |

| Boiling Point | 235-236 °C (lit.) sigmaaldrich.comchemicalbook.comsigmaaldrich.com |

| Density | 1.147 g/mL at 25 °C (lit.) sigmaaldrich.comchemicalbook.comsigmaaldrich.com |

| Refractive Index | n20/D 1.5479 (lit.) sigmaaldrich.comchemicalbook.comsigmaaldrich.com |

| Solubility | Soluble in most organic solvents; reacts with water and alcohols. ontosight.ai |

| CAS Number | 16331-45-6 biosynth.comsigmaaldrich.comnist.govsigmaaldrich.com |

Synthesis of this compound

The most common method for synthesizing this compound is the reaction of 4-ethylbenzoic acid with a chlorinating agent. ontosight.ai

General Reaction:

C₂H₅C₆H₄COOH + SOCl₂ → C₂H₅C₆H₄COCl + SO₂ + HCl prepchem.com

In a typical procedure, 4-ethylbenzoic acid is heated with an excess of thionyl chloride. prepchem.com The reaction mixture is refluxed for several hours. prepchem.com After the reaction is complete, the excess thionyl chloride is removed by evaporation, and the this compound is purified by distillation. prepchem.com

Structure

2D Structure

Properties

IUPAC Name |

4-ethylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVTLLLZVYYPGFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167564 | |

| Record name | 4-Ethylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16331-45-6 | |

| Record name | 4-Ethylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16331-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylbenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016331456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylbenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Ethylbenzoyl Chloride

Established Laboratory Synthesis Protocols

In a laboratory setting, 4-ethylbenzoyl chloride is most commonly prepared from its corresponding carboxylic acid, 4-ethylbenzoic acid. The primary method involves the use of a chlorinating agent, with several alternatives available.

The most prevalent and well-established laboratory synthesis involves the reaction of 4-ethylbenzoic acid with thionyl chloride (SOCl₂). ontosight.ai This reaction proceeds by heating the reactants, often under reflux, to drive the formation of the acyl chloride and the gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl). prepchem.com

A typical procedure involves adding 4-ethylbenzoic acid to an excess of thionyl chloride and heating the mixture at its reflux temperature for several hours. prepchem.com After the reaction is complete, the excess thionyl chloride is removed by distillation, and the resulting this compound is purified. prepchem.com An alternative approach involves dissolving 4-ethylbenzoic acid in a solvent like toluene (B28343), heating the solution, and then adding thionyl chloride dropwise. guidechem.com Following the addition, the reaction is held at a specific temperature for a couple of hours before the solvent is distilled off under reduced pressure to isolate the product. guidechem.com

| Parameter | Value | Source(s) |

| Starting Material | 4-Ethylbenzoic Acid | ontosight.aiprepchem.com |

| Reagent | Thionyl Chloride (SOCl₂) | ontosight.aiprepchem.com |

| Solvent (optional) | Toluene | guidechem.com |

| Temperature | Reflux / Elevated Temperature | prepchem.com |

| Reaction Time | 2 - 4 hours | prepchem.comguidechem.com |

| Workup | Evaporation of excess reagent/solvent, Distillation | prepchem.comguidechem.com |

This interactive table summarizes typical reaction conditions for the synthesis of this compound using thionyl chloride.

While thionyl chloride is the most common reagent, other chlorinating agents can also be employed for the synthesis of acyl chlorides from carboxylic acids. One such alternative for preparing this compound is the use of phosphorus pentachloride (PCl₅). ontosight.ai The reaction with PCl₅ converts the carboxylic acid to the corresponding acyl chloride, with phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) as byproducts. This method provides another viable route for laboratory-scale preparations.

Industrial-Scale Preparation Techniques

For large-scale production, alternative synthetic routes starting from more basic raw materials like ethylbenzene (B125841) are often economically favored. These methods typically involve multiple steps, beginning with the functionalization of the ethylbenzene ring.

The chloromethylation of ethylbenzene is typically sluggish and requires a catalyst to proceed efficiently. google.com Lewis acids are commonly used for this purpose, with zinc chloride (ZnCl₂) being one of the most frequently employed catalysts. dur.ac.ukgoogle.com Other potent Lewis acids such as aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and iron(III) chloride (FeCl₃) have also been utilized to facilitate the reaction. google.comunive.ittandfonline.com The Lewis acid activates the formaldehyde (B43269), generating a potent electrophile that then attacks the electron-rich ethylbenzene ring. dur.ac.uk The choice of catalyst can influence the reaction's efficiency and the distribution of isomers. tandfonline.com

Optimizing the chloromethylation of ethylbenzene is crucial for maximizing the yield of the desired 4-ethyl isomer and minimizing byproducts. unive.it Research has focused on various factors to improve process efficiency for potential industrial scale-up. patsnap.com

One patented method for enhancing selectivity involves using acetal (B89532) and chlorosulfonic acid with a Lewis acid catalyst like tris(pentafluorophenyl)borane (B72294) in a dichloromethane (B109758) solvent. patsnap.com This approach reportedly yields a high ratio of 4-ethylbenzyl chloride to the 2-ethyl isomer (94%:6%). patsnap.com Other industrial processes describe detailed reaction parameters, such as reacting ethylbenzene with formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst and a water absorbent like concentrated sulfuric acid. google.comgoogle.com

| Parameter | Condition | Purpose/Outcome | Source(s) |

| Raw Material | Ethylbenzene | Starting hydrocarbon | google.com |

| Reagents | Formaldehyde, HCl, Water Absorbent (e.g., H₂SO₄) | Formation of chloromethyl group | google.comgoogle.com |

| Catalyst | Zinc Chloride (ZnCl₂) | To promote electrophilic substitution | google.com |

| Temperature | 55 - 95 °C | Control reaction rate and minimize byproducts | google.com |

| Pressure | 0 - 0.4 MPa | Maintain reaction integrity | google.com |

| Reaction Time | 4 - 14 hours | To ensure completion of the reaction | google.com |

| Alternative Reagents | Acetal, Chlorosulfonic Acid, Tris(pentafluorophenyl)borane | High isomer selectivity (para-directing) | patsnap.com |

This interactive table presents optimized conditions and strategies for the industrial chloromethylation of ethylbenzene.

By-product Formation and Minimization in Industrial Processes

In the industrial synthesis of this compound from 4-ethylbenzoic acid, the most common method involves the use of chlorinating agents such as thionyl chloride (SOCl₂) or, less frequently, phosphorus pentachloride (PCl₅). ontosight.aiprepchem.com The selection of the reagent is pivotal as it directly influences the by-product profile.

When thionyl chloride is employed, the reaction yields this compound along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as the main by-products. vedantu.comwikipedia.org A significant advantage of this method is that both SO₂ and HCl are gaseous at typical reaction temperatures, which simplifies their removal from the liquid product mixture and subsequent purification steps. vedantu.comwikipedia.org

However, other impurities can arise. The primary by-products and impurities encountered in this process are detailed in the table below.

Interactive Data Table: Common By-products and Impurities in the Synthesis of this compound

| By-product/Impurity | Chemical Formula | Origin | Minimization Strategy |

| Sulfur Dioxide | SO₂ | Reaction of 4-ethylbenzoic acid with thionyl chloride. vedantu.comwikipedia.org | Capture and scrubbing of off-gases. |

| Hydrogen Chloride | HCl | Reaction of 4-ethylbenzoic acid with thionyl chloride. vedantu.comwikipedia.org | Capture and neutralization of off-gases. |

| Unreacted 4-Ethylbenzoic Acid | C₉H₁₀O₂ | Incomplete reaction. | Optimization of reaction time, temperature, and stoichiometry; purification by distillation. google.com |

| Excess Thionyl Chloride | SOCl₂ | Use of excess reagent to drive the reaction to completion. | Removal by evaporation and distillation; potential for recycling. prepchem.comgoogle.com |

| Diacylated By-products | (C₂H₅C₆H₄CO)₂O | Side reactions, particularly at elevated temperatures. | Strict temperature control; optimization of reagent addition. |

| Chlorinated Side-Chain Products | e.g., 4-(1-chloroethyl)benzoyl chloride | Radical chlorination of the ethyl group, especially under UV light or high temperatures. | Control of reaction temperature; avoidance of UV light exposure. evitachem.com |

Minimization of these by-products is crucial for achieving high-purity this compound, which is essential for its applications in pharmaceuticals and polymer synthesis. Industrial strategies focus on precise control of reaction parameters. For instance, maintaining the reaction temperature, typically around 80°C, and carefully controlling the rate of addition of the chlorinating agent can suppress the formation of thermally induced by-products. google.com Post-reaction, purification is typically achieved through distillation under reduced pressure, which effectively separates the desired product from less volatile impurities like unreacted carboxylic acid and more volatile components like excess thionyl chloride. prepchem.comgoogle.com

Catalyst Recycling and Environmental Considerations in Industrial Synthesis

The synthesis of this compound from 4-ethylbenzoic acid and thionyl chloride does not typically require a catalyst in the traditional sense. prepchem.com However, the process involves reagents and generates by-products that have significant environmental implications.

Reagent Recycling: Excess thionyl chloride is often used to ensure the complete conversion of the carboxylic acid. google.com From an economic and environmental standpoint, recycling this excess reagent is a key consideration. Recovery is typically achieved through distillation after the reaction is complete. google.com The recovered thionyl chloride can then be reused in subsequent batches, reducing both waste and raw material costs. vedantu.compatsnap.com

Environmental Concerns and Mitigation: The primary environmental concerns stem from the hazardous nature of the chemicals involved.

Thionyl Chloride (SOCl₂): This reagent is toxic, corrosive, and reacts violently with water, releasing hazardous gases. vedantu.comwikipedia.orgchemicalbook.com Strict handling protocols and closed-system manufacturing processes are necessary to prevent releases into the environment.

Gaseous By-products (HCl and SO₂): Both hydrogen chloride and sulfur dioxide are toxic and corrosive gases. vedantu.com In an industrial setting, these off-gases cannot be released directly into the atmosphere. They are passed through scrubber systems, where they are neutralized with an alkaline solution (e.g., sodium hydroxide) to form stable salts and water before discharge.

Solvent Use: Solvents such as toluene are sometimes used in the process. These organic solvents are volatile and contribute to air pollution. Efforts to move towards solvent-free processes are a key goal for improving the environmental profile.

Waste Disposal: Any liquid or solid waste generated, including residues from distillation and spent scrubbing liquids, must be treated as hazardous waste. This involves neutralization and disposal in accordance with strict environmental regulations. vedantu.com

The table below summarizes the key environmental considerations and the corresponding management strategies employed in industrial production.

Interactive Data Table: Environmental Considerations and Management Strategies

| Consideration | Associated Chemical(s) | Hazard | Management Strategy |

| Reagent Toxicity | Thionyl Chloride (SOCl₂) | Corrosive, toxic, water-reactive. vedantu.comwikipedia.orgchemicalbook.com | Closed-system handling; recovery and recycling of excess reagent. google.com |

| Gaseous Emissions | Hydrogen Chloride (HCl), Sulfur Dioxide (SO₂) | Toxic, corrosive air pollutants. vedantu.com | Installation of gas scrubbers for neutralization. |

| Solvent Emissions | Toluene, Chloroform | Volatile Organic Compounds (VOCs), air pollutants. iitk.ac.in | Use of solvent recovery systems; development of solvent-free processes. |

| Aqueous Effluent | Acidic wastewater from scrubbers/quenching | Contaminated water requiring treatment. | Neutralization and treatment before discharge. researchgate.net |

Integration of Green Chemistry Principles in Production

The industrial synthesis of this compound is increasingly being evaluated through the lens of green chemistry to enhance sustainability and reduce environmental impact. humanjournals.com The goal is to design processes that are safer, more efficient, and produce less waste. researchgate.net

Several principles of green chemistry are particularly relevant to this synthesis:

Waste Prevention: The ideal synthesis produces no waste. In the case of this compound production, this principle is addressed by optimizing reactions to maximize yield and by recycling unreacted starting materials and excess reagents like thionyl chloride. vedantu.compatsnap.com The conversion of gaseous by-products (HCl and SO₂) into neutral salts via scrubbing is another form of waste management.

Atom Economy: The reaction of 4-ethylbenzoic acid with thionyl chloride exhibits good atom economy, as the "waste" products are gases that are easily separated from the main product. vedantu.comwikipedia.org This is a distinct advantage over methods that produce liquid or solid by-products that are more difficult to separate and purify.

Design of Safer Chemicals and Processes: Thionyl chloride is a hazardous substance. A key long-term goal of green chemistry is to find less hazardous alternatives that can perform the same transformation. archivemarketresearch.com Furthermore, designing processes that operate under less severe conditions (e.g., lower temperatures) and in closed systems minimizes the risk of accidents and exposure. tandfonline.com

Use of Safer Solvents and Auxiliaries: Traditional organic solvents like benzene (B151609) or chlorinated hydrocarbons are often used in chemical synthesis but pose environmental and health risks. iitk.ac.in Green chemistry encourages the use of safer solvents or, ideally, the elimination of solvents altogether. Research into solvent-free acylation reactions is an active area of interest. humanjournals.comresearchgate.net

Energy Efficiency: Industrial processes are energy-intensive. Optimizing reaction conditions to proceed at lower temperatures or for shorter durations can lead to significant energy savings. libretexts.org

The application of these principles is summarized in the table below.

Interactive Data Table: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in this compound Synthesis |

| Waste Prevention | Recycling of excess thionyl chloride; scrubbing and neutralization of gaseous by-products. vedantu.com |

| Atom Economy | The use of thionyl chloride results in gaseous by-products (HCl, SO₂) that are easily separated, leading to higher efficiency. wikipedia.org |

| Safer Solvents & Auxiliaries | Research into solvent-free reaction conditions to eliminate the use of hazardous solvents like toluene. humanjournals.comresearchgate.net |

| Energy Efficiency | Optimization of reaction temperature and time to reduce overall energy consumption. libretexts.org |

| Safer Chemistry Design | Use of closed-loop systems to minimize exposure to hazardous SOCl₂; long-term goal to replace hazardous chlorinating agents. archivemarketresearch.com |

By continuously applying these principles, the chemical industry aims to make the production of important intermediates like this compound more sustainable and environmentally responsible.

Reaction Mechanisms and Reactivity of 4 Ethylbenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

In a nucleophilic acyl substitution reaction, a nucleophile attacks the carbonyl carbon of the 4-ethylbenzoyl chloride, resulting in the replacement of the chlorine atom. This general mechanism is the foundation for forming a wide array of new compounds.

Amidation of this compound is a key method for creating N-substituted amides. The reaction involves a nitrogen-containing nucleophile, like an amine or an amide, attacking the carbonyl carbon. This initial addition is followed by the elimination of the chloride ion to form the final amide product.

Reaction Scheme for N-Arylamide Synthesis

| Reactant 1 | Reactant 2 | Product | Byproduct |

| This compound | Arylamine | N-Aryl-4-ethylbenzamide | Hydrochloric acid |

N-Benzoyl-4-ethylbenzamide can be synthesized by reacting this compound with benzamide (B126). sigmaaldrich.comdv-expert.orgchemicalbook.com In this reaction, the nitrogen atom of the benzamide acts as the nucleophile. The reaction is typically carried out in pyridine (B92270) at 0°C, followed by stirring at room temperature. nih.gov The pyridine serves as a base to facilitate the reaction. The product is a diacyl-substituted amide.

Synthesis of N-Benzoyl-4-ethylbenzamide

| Reactant 1 | Reactant 2 | Solvent | Product |

| This compound | Benzamide | Pyridine | N-Benzoyl-4-ethylbenzamide |

The synthesis of N-(4-diethylaminobenzoyl)-2-methoxybenzenesulfonamide is another example of nucleophilic acyl substitution where this compound is a key reactant. sigmaaldrich.comdv-expert.org This compound is prepared from this compound and a suitable sulfonamide precursor.

Esterification of this compound involves the reaction with an alcohol or phenol, which acts as the oxygen-containing nucleophile. ontosight.ai This reaction follows the general mechanism of nucleophilic acyl substitution, yielding an ester and hydrochloric acid. collegedunia.com

4-Ethylbenzoic acid esters are synthesized by the reaction of this compound with an alcohol. researchgate.net The alcohol's oxygen atom attacks the carbonyl carbon of the acyl chloride in a nucleophilic addition step. savemyexams.com This is followed by the elimination of a chloride ion to form the ester. savemyexams.com The reaction is often carried out in the presence of a base to neutralize the HCl byproduct. collegedunia.com

General Esterification Reaction

| Reactant 1 | Reactant 2 | Product | Byproduct |

| This compound | Alcohol (R-OH) | 4-Ethylbenzoic acid ester (C₂H₅C₆H₄COOR) | Hydrochloric acid (HCl) |

Reaction with Thiourea (B124793) Derivatives

The reaction of this compound with thiourea and its derivatives is a key method for synthesizing a class of compounds known as N-benzoyl thioureas. These molecules are of significant interest due to their diverse applications, including their roles as intermediates in the synthesis of heterocyclic compounds and their potential biological activities. nih.govresearchgate.net

The synthesis of N-benzamide thiourea derivatives using this compound typically follows a well-established two-step, one-pot procedure. The general methodology involves the initial reaction of the acyl chloride with a thiocyanate (B1210189) salt, followed by the addition of an amine.

The process begins with the reaction of this compound with a thiocyanate salt, such as ammonium (B1175870) thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), in a dry solvent like acetone. rsc.orgasianpubs.orgcurresweb.com This step generates the highly reactive intermediate, 4-ethylbenzoyl isothiocyanate, through a nucleophilic substitution reaction where the thiocyanate ion displaces the chloride ion. The formation of a salt byproduct, such as ammonium chloride, accompanies this step. asianpubs.org

Following the in-situ formation of the isothiocyanate, a primary amine is added to the reaction mixture. nih.gov The amine's nucleophilic nitrogen atom attacks the electrophilic carbon of the isothiocyanate group. This addition reaction proceeds to form the final N-(4-ethylbenzoyl)thiourea derivative. asianpubs.orgajchem-a.com The resulting products are often crystalline solids that can be purified by recrystallization. nih.govasianpubs.org For instance, N-(pentyl)-N'-(4-ethylbenzoyl)thiourea was synthesized with a 72% yield as a pale brown crystalline solid from this compound, ammonium thiocyanate, and pentylamine. asianpubs.org

A general scheme for this synthesis is presented below: Step 1: Formation of 4-ethylbenzoyl isothiocyanate

4-Et-Ph-COCl + SCN⁻ → [4-Et-Ph-CO-NCS] + Cl⁻

Step 2: Reaction with a primary amine (R-NH₂)

[4-Et-Ph-CO-NCS] + R-NH₂ → 4-Et-Ph-CO-NH-CS-NH-R

This synthetic route is versatile and has been employed to create a variety of N-benzoyl thiourea derivatives by simply changing the amine component. rsc.org

The structural elucidation of N-(4-ethylbenzoyl)thiourea derivatives is accomplished through a combination of spectroscopic methods, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and single-crystal X-ray diffraction. nih.govrsc.org

Infrared (IR) Spectroscopy: IR spectra provide crucial information about the functional groups present in the molecule. Key vibrational bands confirm the formation of the thiourea linkage. Typically, the spectra exhibit characteristic stretching vibrations for the N-H groups, the carbonyl (C=O) group, and the thiocarbonyl (C=S) group. analis.com.myresearchgate.net

| Functional Group | Typical Wavenumber (cm⁻¹) | Reference |

| N-H (Amide) | ~3315 | ajchem-a.com |

| C-H (Aromatic/Alkyl) | ~3028 | ajchem-a.com |

| C=O (Carbonyl) | 1668 - 1690 | asianpubs.orgajchem-a.com |

| C=S (Thiocarbonyl) | ~1215 | asianpubs.org |

| This table presents typical IR absorption frequencies for N-benzoyl thiourea derivatives. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are vital for confirming the molecular structure.

¹H NMR: The proton NMR spectrum for a compound like N-(pentyl)-N'-(4-ethylbenzoyl)thiourea shows distinct signals for the ethyl group protons on the benzoyl ring, the protons of the pentyl chain, the aromatic protons, and two separate signals for the N-H protons, typically found downfield. asianpubs.org

¹³C NMR: The carbon NMR spectrum is particularly informative, showing characteristic signals for the carbonyl carbon (C=O) and the thiocarbonyl carbon (C=S). For N-(pentyl)-N'-(4-ethylbenzoyl)thiourea, these signals appear at approximately δ 166.52 ppm and δ 179.79 ppm, respectively. asianpubs.org The various carbon atoms of the ethyl, pentyl, and phenyl groups also give rise to distinct signals in the spectrum. asianpubs.org

Electrophilic Aromatic Substitution: Friedel-Crafts Acylation

This compound is an effective acylating agent in Friedel-Crafts reactions, a fundamental method for attaching an acyl group to an aromatic ring. guidechem.comontosight.ai This electrophilic aromatic substitution reaction is crucial for the synthesis of aryl ketones.

The mechanism can be summarized in three main steps:

Formation of the Electrophile: The acyl chloride reacts with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a highly electrophilic species known as an acylium ion. libretexts.org The acylium ion is resonance-stabilized, which prevents the carbocation rearrangements that can be problematic in Friedel-Crafts alkylations. masterorganicchemistry.comyoutube.com

Electrophilic Attack: The electron-rich π system of the aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org

Deprotonation: A weak base, typically the [AlCl₄]⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final aryl ketone product and hydrogen chloride (HCl).

A significant advantage of Friedel-Crafts acylation is that the product, an aryl ketone, contains a deactivating acyl group. This deactivation prevents further acylation of the product, leading to clean mono-substituted products. organic-chemistry.orglibretexts.org

The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), plays an indispensable role in Friedel-Crafts acylation. quora.comdoubtnut.com Its primary function is to generate the potent electrophile required for the reaction to proceed. doubtnut.comvedantu.com

The aluminum atom in AlCl₃ has an empty p-orbital, making it a strong Lewis acid capable of accepting a pair of electrons. youtube.com It interacts with the acyl chloride by coordinating to one of the lone pairs of electrons on the chlorine atom. masterorganicchemistry.com This coordination weakens the carbon-chlorine bond significantly, facilitating its cleavage. youtube.com The departure of the chlorine atom as the [AlCl₄]⁻ anion results in the formation of the resonance-stabilized acylium ion (R-C≡O⁺ ↔ R-C⁺=O). masterorganicchemistry.comquora.com

Because the resulting ketone product is also a Lewis base (due to the lone pairs on the carbonyl oxygen), it can form a complex with the AlCl₃ catalyst. organic-chemistry.orgpressbooks.pub This complexation deactivates the product towards further substitution. As a result, a stoichiometric amount, rather than a purely catalytic amount, of the Lewis acid is often required for the reaction to go to completion. organic-chemistry.org An aqueous workup is necessary at the end of the reaction to break up this complex and isolate the ketone product. libretexts.org

In the context of this compound, the Friedel-Crafts acylation reaction follows the established pathway, leading to the formation of various ketones. For example, its reaction with benzene (B151609) in the presence of AlCl₃ would produce 4-ethylbenzophenone. oregonstate.edu

The specific steps are:

Formation of the 4-Ethylbenzoyl Acylium Ion: this compound reacts with AlCl₃. The Lewis acid assists in the removal of the chloride ion, generating the 4-ethylbenzoyl acylium ion. This ion is the active electrophile.

4-Et-Ph-COCl + AlCl₃ → [4-Et-Ph-C≡O]⁺ + [AlCl₄]⁻

Formation of the Sigma Complex: The π electrons of an aromatic substrate, such as benzene, attack the acylium ion. This leads to the formation of a resonance-stabilized cyclohexadienyl cation, also known as the sigma complex or arenium ion.

[4-Et-Ph-C≡O]⁺ + C₆H₆ → [C₆H₆-CO-Ph-Et-4]⁺ (Sigma Complex)

Restoration of Aromaticity: The [AlCl₄]⁻ anion acts as a base, abstracting the proton from the sp³-hybridized carbon of the sigma complex. The electrons from the C-H bond move to reform the aromatic π system, yielding the ketone product. The AlCl₃ catalyst is regenerated in the process (though it immediately complexes with the product).

[C₆H₆-CO-Ph-Et-4]⁺ + [AlCl₄]⁻ → 4-Et-Ph-CO-Ph + HCl + AlCl₃

The reaction of this compound with ethylbenzene (B125841) is another example. Due to the ethyl group on the ethylbenzene ring being an ortho-, para-director, the acylation will predominantly occur at the para position to minimize steric hindrance, yielding 1,4-diethylbenzophenone, along with a smaller amount of the ortho isomer. oregonstate.edu

Regioselectivity in Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction where an acyl group is introduced onto an aromatic ring. organic-chemistry.orgmasterorganicchemistry.com The reaction of this compound with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), proceeds via the formation of a 4-ethylphenacylium ion. sigmaaldrich.comyoutube.com This acylium ion is a potent electrophile that is then attacked by the electron-rich aromatic ring.

The regioselectivity of this reaction—the position at which the acyl group attaches to the substrate—is governed by the electronic and steric properties of the substituents already present on the aromatic ring.

Activating and Deactivating Groups: Electron-donating groups (activating groups) on the aromatic substrate increase the ring's nucleophilicity and direct the incoming acyl group to the ortho and para positions. Conversely, electron-withdrawing groups (deactivating groups) decrease the ring's reactivity and direct the incoming group to the meta position. masterorganicchemistry.com

Steric Hindrance: Although activating groups direct to both ortho and para positions, the para product is often favored due to steric hindrance. The bulky nature of the acylating agent (the this compound-Lewis acid complex) can impede its approach to the ortho position, which is adjacent to the existing substituent.

An important feature of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting material. The acyl group is deactivating, which prevents further acylation reactions on the same molecule, leading to clean monoacylated products. organic-chemistry.org This is a significant advantage over Friedel-Crafts alkylation, which often results in polyalkylation. masterorganicchemistry.com

For example, in the acylation of an activated ring like anisole, the reaction with an acyl chloride is highly regioselective for the para position. researchgate.net Similarly, when acylating methylbenzene (toluene), substitution occurs almost exclusively at the 4-position, away from the methyl group. thieme-connect.de

Intramolecular Friedel-Crafts Acylation

Intramolecular Friedel-Crafts acylation occurs when the acyl chloride and the aromatic ring are part of the same molecule. This reaction is a powerful method for synthesizing polycyclic and heterocyclic ring systems, particularly five- and six-membered rings. sigmaaldrich.comoup.com

A key precursor for intramolecular acylation involving a derivative of this compound is 2-(4-ethylbenzoyl)benzoic acid. This compound is typically synthesized via an intermolecular Friedel-Crafts acylation between ethylbenzene and phthalic anhydride (B1165640), using a Lewis acid catalyst like aluminum chloride. rsc.orgwikipedia.org In this reaction, ethylbenzene acts as the aromatic substrate and phthalic anhydride serves as the acylating agent precursor.

The reaction proceeds as follows:

Phthalic anhydride reacts with aluminum chloride to form a reactive acylium ion intermediate.

The electron-rich ethylbenzene attacks the electrophilic acylium ion. The ethyl group directs the substitution to the para position due to electronic and steric effects.

The intermediate is then hydrolyzed to yield 2-(4-ethylbenzoyl)benzoic acid.

This synthesis method is a cornerstone of industrial chemistry, particularly in the production of anthraquinone (B42736) dyes and other important chemical intermediates. clockss.orgacs.org

| Reactants | Catalyst | Solvent | Product | Selectivity/Yield | Reference |

| Ethylbenzene, Phthalic Anhydride | AlCl₃ | Excess Ethylbenzene | 2-(4-Ethylbenzoyl)benzoic acid | High | rsc.org |

| Ethylbenzene, Phthalic Anhydride | Supported Ionic Liquids | - | 2-(4-Ethylbenzoyl)benzoic acid | 91.1% Selectivity | masterorganicchemistry.com |

This table is interactive. Click on the headers to sort.

2-(4-Ethylbenzoyl)benzoic acid can undergo an intramolecular Friedel-Crafts acylation (cyclization) to form 2-ethylanthraquinone. This reaction is essentially a dehydration and ring-closure process, traditionally catalyzed by strong acids like concentrated sulfuric acid or oleum. clockss.org

The mechanism involves the protonation of the carboxylic acid group, followed by the generation of an acylium ion. This electrophile is then attacked by the adjacent ethyl-substituted benzene ring, leading to the formation of the tricyclic anthraquinone skeleton after deprotonation.

Modern research focuses on developing more environmentally friendly and reusable solid acid catalysts for this transformation. Various modified zeolites, such as Hβ zeolite, have shown high efficacy. nih.gov These catalysts offer high conversion rates and selectivity for 2-ethylanthraquinone, minimizing the production of hazardous waste associated with traditional methods. clockss.org

| Catalyst System | Conversion of BEA | Selectivity for 2-EAQ | Reference |

| Oleum | High | ~80% | clockss.org |

| Hβ Zeolite (modified with organic acids) | Up to 95.0% | Up to 95.0% | |

| Hβ Zeolite (modified with boric acid) | 44.59% | 77.56% | sigmaaldrich.com |

| Hβ Zeolite (modified with HNO₃) | 99% | 89% | clockss.org |

| β Zeolite (modified with oxalic acid) | High Activity | High Selectivity | nih.gov |

This table is interactive. Click on the headers to sort. BEA: 2-(4-Ethylbenzoyl)benzoic acid; 2-EAQ: 2-Ethylanthraquinone.

Intermolecular Friedel-Crafts Acylation Examples

The acylation of pyridine and its derivatives is more complex than that of benzene due to the basic nitrogen atom, which can coordinate with the Lewis acid catalyst, deactivating the ring. However, the reaction can be achieved under specific conditions.

The reaction of this compound with 2-methylpyridine (B31789) in the presence of a Lewis acid catalyst like aluminum chloride yields 4-(4-ethylbenzoyl)-2-methylpyridine. The acylation occurs at the 4-position of the pyridine ring, which is electronically favored for electrophilic attack in pyridines and is also sterically accessible. The methyl group at the 2-position further influences the regioselectivity.

| Substrate | Acylating Agent | Catalyst | Product | Reference |

| 2-Methylpyridine | This compound | AlCl₃ | 4-(4-Ethylbenzoyl)-2-methylpyridine |

This table is interactive. Click on the headers to sort.

Direct Friedel-Crafts acylation of isoquinoline (B145761) is challenging for the same reasons as pyridine; the basic nitrogen deactivates the ring by complexing with the Lewis acid catalyst. sigmaaldrich.com When electrophilic substitution does occur, it typically favors the C5 and C8 positions of the carbocyclic ring.

More effective methods for introducing an acyl group onto the isoquinoline nucleus often bypass direct Friedel-Crafts conditions. The Reissert reaction, for instance, provides a reliable route. In this method, isoquinoline reacts with an acyl chloride (such as this compound) and a cyanide source (like potassium cyanide) to form an N-acyl-1-cyano-1,2-dihydroisoquinoline, known as a Reissert compound. nih.gov This intermediate can then be hydrolyzed or otherwise modified to yield the desired acylisoquinoline derivative. Another related method is the Reissert-Henze reaction, which proceeds through the corresponding isoquinoline N-oxide. clockss.org These reactions provide a strategic alternative to direct acylation for synthesizing substituted isoquinolines.

Other Advanced Reactivity Patterns

Beyond fundamental transformations, this compound is a substrate in several advanced catalytic reactions, demonstrating its utility in complex molecular synthesis. These reactions often involve the formation of highly reactive intermediates and enable the construction of intricate chemical architectures.

The conversion of acyl chlorides to acyl fluorides is a significant transformation, as acyl fluorides exhibit unique reactivity and are valuable reagents in their own right. This compound can be quantitatively converted to 4-ethylbenzoyl fluoride (B91410). acs.org

One effective method employs a cyclometallated rhodium complex, specifically [(η⁵,κ²C-C₅Me₄CH₂C₆F₅CH₂NC₃H₂NMe)RhCl], as a catalyst. acs.orgqub.ac.uk In a typical procedure, this compound is reacted with a fluoride source, such as silver fluoride (AgF), in the presence of the rhodium catalyst. semanticscholar.org The reaction proceeds smoothly at room temperature in a solvent like dichloromethane (B109758) (DCM). semanticscholar.org

Research has shown that the electronic properties of the substituents on the benzoyl chloride ring influence the reaction rate. Acyl chlorides with electron-withdrawing groups tend to react faster. qub.ac.uk Nevertheless, substrates with electron-donating groups, such as the ethyl group in this compound, still achieve quantitative conversion, albeit over a slightly longer reaction time compared to their electron-deficient counterparts. acs.orgqub.ac.uk The complete conversion of this compound to its corresponding acyl fluoride has been observed to take approximately 290 minutes under specific catalytic conditions. acs.orgsemanticscholar.org

| Parameter | Value |

| Substrate | This compound |

| Product | 4-Ethylbenzoyl Fluoride |

| Catalyst | [(η⁵,κ²C-C₅Me₄CH₂C₆F₅CH₂NC₃H₂NMe)RhCl] |

| Fluoride Source | Silver Fluoride (AgF) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 20 °C |

| Reaction Time | 290 minutes |

| Conversion | >99% |

Table 1: Reaction Conditions for the Formation of 4-Ethylbenzoyl Fluoride. semanticscholar.org

A notable advanced reaction involving acyl chlorides is the palladium-catalyzed carbochlorocarbonylation of unsaturated carbon-carbon bonds. nih.gov This process allows for the difunctionalization of strained alkenes or alkynes. nih.govchemrxiv.org In this transformation, the carbon-carbonyl chloride (C-COCl) bond of the acyl chloride is cleaved and added across the unsaturated bond with complete atom economy. nih.govresearchgate.net

This methodology is significant as it does not require the use of exogenous carbon monoxide, operates under mild conditions, and demonstrates good functional group tolerance with excellent stereoselectivity. nih.govchemrxiv.org The intermolecular reaction is compatible with a range of aryl-substituted acid chlorides. nih.govchemrxiv.org While specific examples detailing the use of this compound are not prominent, its structure as an aryl acid chloride falls within the scope of substrates tolerated by this reaction. chemrxiv.org The general transformation involves reacting the acyl chloride with an unsaturated hydrocarbon, such as norbornadiene, in the presence of a palladium catalyst. researchgate.net This reaction results in the formation of a new, more complex acyl chloride, which retains the reactive handle for further synthetic elaboration. nih.gov The process can even be performed in situ from the corresponding carboxylic acid. nih.govchemrxiv.org

| Feature | Description |

| Reaction Type | Palladium-Catalyzed Difunctionalization |

| Reactants | Acyl Chloride, Unsaturated Hydrocarbon (e.g., strained alkene or alkyne) |

| Key Transformation | Cleavage of C-COCl bond and addition across a C-C multiple bond |

| Key Advantages | No exogenous CO required, Mild conditions, High stereoselectivity, Good functional group tolerance |

| Product | A new, more complex acyl chloride |

Table 2: General Features of Catalytic Carbochlorocarbonylation. nih.govchemrxiv.org

This compound can serve as a precursor to the 4-ethylbenzoyl radical, a key intermediate in cascade radical cyclization reactions. These reactions are powerful tools for constructing complex polycyclic molecules in a single step, valued for their high atom and step economy. rsc.org

One modern approach involves visible light-catalyzed tandem radical cyclizations. acs.org In such a process, an acyl chloride is used to generate an acyl radical under photoredox catalysis. acs.org This acyl radical can then engage in a sequence of reactions, typically involving addition to a carbon-carbon multiple bond followed by an intramolecular cyclization. acs.org For instance, the acyl radical can add to the alkyne of an N-propargylindole, initiating a cascade that results in the formation of a 2-acyl-9H-pyrrolo[1,2-a]indole. acs.org

While the literature provides the general methodology, the direct application of this compound in this specific named cascade is not explicitly detailed. However, the generation of acyl radicals from various acyl chlorides is a well-established principle in these transformations. acs.org Another sophisticated strategy involves metalloradical catalysis, such as Co(II)-based systems, to control both enantioselectivity and diastereoselectivity in radical cascade cyclizations, for example, in the bicyclization of 1,6-enynes. nih.gov These reactions proceed through a stepwise radical mechanism, offering a high degree of control over the formation of complex bicyclic structures. nih.gov

| Reaction Type | Catalyst System | Key Intermediate | Potential Application of this compound |

| Visible Light-Catalyzed Tandem Cyclization | Photoredox Catalyst (e.g., Iridium complex) | Acyl Radical | Generation of 4-ethylbenzoyl radical for addition to unsaturated systems like N-propargylindoles. |

| Asymmetric Radical Bicyclization | Co(II)-based Metalloradical Catalyst | Acyl Radical | As a source for the 4-ethylbenzoyl radical in the controlled, enantioselective, and diastereoselective synthesis of bicyclic compounds from substrates like 1,6-enynes. |

Table 3: Methodologies in Cascade Radical Cyclizations Involving Acyl Radicals.

Advanced Applications in Organic Synthesis

Building Block for Complex Organic Molecules

The utility of 4-ethylbenzoyl chloride as a foundational element is evident in its application to construct larger, more intricate molecular architectures. The 4-ethylbenzoyl group can be introduced into various substrates, serving as a key structural motif. For instance, it is used in the preparation of N-benzoyl-4-ethylbenzamide and N-(4-diethylaminobenzoyl)-2-methoxybenzenesulfonamide. sigmaaldrich.comsigmaaldrich.com In these syntheses, the acyl chloride function of this compound reacts with amine groups to form stable amide bonds, effectively linking the ethylbenzoyl moiety to other parts of the target molecule.

A further example is the synthesis of 2-(4-Ethylbenzoyl)benzoic acid, which is achieved through a Friedel-Crafts acylation reaction between this compound and benzene (B151609), catalyzed by aluminum chloride. ontosight.ai This demonstrates its role in forming carbon-carbon bonds to create diaryl ketone structures.

Table 1: Examples of Complex Molecules Synthesized from this compound

| Resulting Compound | Synthetic Utility |

|---|---|

| N-benzoyl-4-ethylbenzamide | Formation of complex amides. sigmaaldrich.comsigmaaldrich.com |

| N-(4-diethylaminobenzoyl)-2-methoxybenzenesulfonamide | Incorporation into sulfonamide structures. sigmaaldrich.comsigmaaldrich.com |

| 2-(4-Ethylbenzoyl)benzoic acid | Intermediate for diaryl ketone synthesis via Friedel-Crafts acylation. ontosight.ai |

Pharmaceutical Intermediate Synthesis

The structural features of this compound make it a significant intermediate in the synthesis of various pharmaceutically active compounds. Its ability to introduce the ethylbenzoyl group is leveraged in the development of drugs targeting a range of diseases.

This compound serves as a precursor in the synthesis of molecules with anti-inflammatory properties. For example, 2-(4-ethylbenzoyl)benzoic acid, which is synthesized from this compound, can be used as an intermediate in the creation of certain nonsteroidal anti-inflammatory drugs (NSAIDs). ontosight.ai Additionally, this compound has been used directly to create derivatives of fusidic acid, a compound known for its antibacterial and anti-inflammatory activity. mdpi.com In one study, fusidic acid was treated with this compound to produce a new derivative, demonstrating the straightforward incorporation of the 4-ethylbenzoyl moiety onto a complex bioactive scaffold. mdpi.com

Research into new treatments for protozoan diseases has identified compounds derived from this compound as having significant potential. A notable example is N-(4-ethylbenzoyl)-2-hydroxybenzamide, which was identified from a compound library screen and showed potent activity against Toxoplasma gondii tachyzoites, the parasite responsible for toxoplasmosis. nih.govmorressier.com This compound demonstrated activity in the nanomolar range (IC₅₀ = 32 nM) against T. gondii without showing toxicity to host cells at the tested concentrations. morressier.com Further studies on the N-benzoyl-2-hydroxybenzamides series led to the identification of derivatives with excellent activity against Leishmania donovani, the parasite that causes leishmaniasis. nih.govnih.govacs.org

The same class of N-benzoyl-2-hydroxybenzamides derived from precursors like this compound has also been evaluated for activity against other protozoan parasites. morressier.com The initial hit compound, N-(4-ethylbenzoyl)-2-hydroxybenzamide, and its analogues were tested against Plasmodium falciparum (the deadliest species of malaria parasite) and Trypanosoma species, which cause trypanosomiasis (sleeping sickness and Chagas disease). nih.govnih.govacs.org Structure-activity relationship studies revealed that certain derivatives in this series possess significant antimalarial activity. nih.govacs.org One optimized compound was found to be 21-fold more potent than the standard antimalarial drug chloroquine (B1663885) against a resistant strain of P. falciparum. nih.govacs.org The series also showed moderate activity against Trypanosoma cruzi and Trypanosoma brucei rhodesiense. nih.govmorressier.com

Table 2: Antiprotozoal Activity of N-(4-ethylbenzoyl)-2-hydroxybenzamide & Derivatives

| Parasite | Disease | Activity Noted | Reference |

|---|---|---|---|

| Toxoplasma gondii | Toxoplasmosis | Potent, with IC₅₀ of 32 nM. | morressier.com |

| Leishmania donovani | Leishmaniasis | Excellent antileishmanial activity in derivatives. | nih.govacs.org |

| Plasmodium falciparum | Malaria | Derivatives showed superior potency to chloroquine. | nih.govacs.org |

| Trypanosoma species | Trypanosomiasis | Moderate activity observed. | nih.govmorressier.com |

This compound is also employed in the chemical modification of steroids to create novel derivatives. In one reported synthesis, it was used to prepare 3β-[5′-(4′′-ethylphenyl)-1′,3′,4′-oxadiazole-2′-yl)methoxycholest-5-ene. This was achieved through the cyclization of a cholest-5-en-3β-O-acetyl hydrazide intermediate using this compound in the presence of phosphorus oxychloride. This reaction constructs a 1,3,4-oxadiazole (B1194373) ring bearing the 4-ethylphenyl group and attaches it to the cholestane (B1235564) backbone, demonstrating the utility of this compound in synthesizing complex, multi-ring steroidal structures.

Agrochemical Intermediate Synthesis

In addition to its pharmaceutical applications, this compound is a key intermediate in the agrochemical industry. It is specifically used in the production of certain modern insecticides that are vital for crop protection. Notably, it is an intermediate in the synthesis of the insecticides fenozide and methoxyfenozide. These substances belong to the diacylhydrazine class of insect growth regulators, which exhibit high selectivity and are effective against lepidopteran pests. nih.gov They function as nonsteroidal ecdysone (B1671078) agonists, inducing a lethal premature molt in larvae. nih.gov

Table 3: Agrochemicals Derived from this compound

| Agrochemical | Type | Mechanism of Action | Reference |

|---|---|---|---|

| Fenozide | Insecticide (Insect Growth Regulator) | Ecdysone agonist | |

| Methoxyfenozide | Insecticide (Insect Growth Regulator) | Ecdysone agonist |

Herbicides, Insecticides, and Fungicides

The compound is a key intermediate in the agrochemical industry. echemi.com It is notably used in the synthesis of specific insecticides, such as fenitrothion (B1672510) and methoxyfenozide. One prominent example is its role as a precursor to tebufenozide, a commercial insecticide. researchgate.net The synthesis process involves reacting 4-ethylbenzoic acid with a chlorinating agent like thionyl chloride to produce this compound, which is then used in subsequent steps to build the final pesticide molecule. scienceopen.com

In the realm of fungicides, research has demonstrated the potential of this compound derivatives. For instance, a derivative known as (E)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one O-(4-ethylbenzoyl)oxime has shown significant fungicidal activity against Fusarium graminearum, a pathogenic fungus affecting various crops. sioc-journal.cn Furthermore, quaternary ammonium (B1175870) compounds (Quats) derived from ethylbenzyl chloride function as effective fungicides and exhibit superior antifungal properties. connectchemicals.comgoogle.com

| Agrochemical Application | Specific Compound/Use | Reference |

| Insecticide Intermediate | Fenitrothion, Methoxyfenozide | |

| Insecticide Intermediate | Tebufenozide | researchgate.net |

| Fungicide Intermediate | (E)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one O-(4-ethylbenzoyl)oxime | sioc-journal.cn |

| Fungicide | Ethylbenzyl chloride-based Quats | connectchemicals.comgoogle.com |

Specialty Chemical Production

As a key building block, this compound is instrumental in the production of various specialty chemicals that cater to niche markets. patsnap.com

Fragrance Industry Applications

In the fragrance industry, this compound and its isomer mixture, ethylbenzyl chloride, are utilized as intermediates in the synthesis of aroma compounds. patsnap.comriverlandtrading.comfscichem.com One specific application is in the production of Florazone (4-Ethyl-α,α-dimethylbenzenepropanal), a fragrance ingredient known for its ozone and floral notes. connectchemicals.com Additionally, 4-ethylbenzyl chloride serves as a chemical intermediate for the oxidative degeneration of fragrant aldehydes within antiperspirant matrices, contributing to the development of long-lasting fragrances. lookchem.comchemicalbook.comchemicalbook.com

Surfactants and Emulsifiers

This compound is an essential raw material in the manufacturing of surfactants and emulsifiers. riverlandtrading.comfscichem.com These resulting surface-active agents are incorporated into cleaning products, personal care items, and other industrial chemicals to reduce surface tension, improve wetting and dispersing properties, and enhance the stability of liquid formulations. riverlandtrading.commade-in-china.com

Polymer Science Applications

The utility of this compound extends into the field of polymer science, where it is used in the synthesis and modification of polymers. ontosight.aibiosynth.com

Polymerization Initiators

While dibenzoyl peroxides are common radical initiators, the direct use of this compound as an initiator is less documented. google.com However, it serves as a precursor in creating other molecules used in polymerization. For instance, 2-(4-Ethylbenzoyl)benzoic acid, a derivative, has been used as an initiator for the polymerization of poly(ethylene terephthalate). cymitquimica.com The primary role of this compound in this context is as a key intermediate. It is also employed as a polymer modifier, which can enhance the mechanical properties, heat resistance, and chemical resistance of various high-performance polymers. fscichem.com During the production of ethylbenzyl chloride itself, polymerization inhibitors are sometimes added to prevent unwanted polymerization at high temperatures. google.com

Role in Synthesis of Polymeric Materials

This compound serves as a key building block in the synthesis of various polymers, where the ethylbenzoyl group is incorporated into the polymer backbone to impart specific properties. Its utility is demonstrated in the creation of both polyesters and poly(p-phenylene) derivatives.

One notable application is in the synthesis of ethylene-bis(4-ethylbenzoate). This process involves the reaction of this compound with ethylene (B1197577) glycol in the presence of pyridine (B92270) and dichloromethane (B109758) (CH2Cl2). rsc.org The resulting diester can then undergo further reactions, such as bromination with N-bromosuccinimide (NBS), to create monomers suitable for polymerization. rsc.org

Another significant area is the synthesis of poly(p-phenylene)s, a class of polymers known for their thermal stability and mechanical properties. Specifically, poly[(4-ethylbenzoyl)-1,4-phenylene] has been synthesized. iastate.edu The synthesis of the required monomer, 2,5-dichloro-4'-ethylbenzophenone, is achieved through a Friedel-Crafts reaction between 2,5-dichlorobenzoyl chloride and ethylbenzene (B125841), with aluminum chloride (AlCl3) acting as a catalyst. iastate.edu The subsequent polymerization of this monomer via a Ni(0)-catalyzed coupling reaction leads to the formation of poly[(4-ethylbenzoyl)-1,4-phenylene]. iastate.edu The properties of these polymers, such as the glass transition temperature (Tg), can be fine-tuned. For example, blending poly[(4-ethylbenzoyl)-1,4-phenylene] with poly[(4-methylbenzoyl)-1,4-phenylene] allows for a near-linear adjustment of the Tg over a 50 °C range, demonstrating the ability to customize material properties. iastate.edu

Table 1: Synthesis of Ethylene-bis(4-ethylbenzoate)

| Reactants | Reagents/Solvents | Conditions | Product |

|---|---|---|---|

| This compound, Ethylene glycol | Pyridine, Dichloromethane (CH2Cl2) | Cooled to 0°C, then stirred overnight at room temperature | Ethylene-bis(4-ethylbenzoate) |

Data sourced from The Royal Society of Chemistry. rsc.org

Table 2: Monomer Synthesis for Poly[(4-ethylbenzoyl)-1,4-phenylene]

| Reaction | Reactants | Catalyst | Conditions | Product |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 2,5-Dichlorobenzoyl chloride, Ethylbenzene | AlCl3 | Stirred under nitrogen at 75 °C for 3 hours | 2,5-Dichloro-4'-ethylbenzophenone |

Data sourced from the University of Southern Mississippi. iastate.edu

Furthermore, this compound is used to synthesize additives for polymers, such as UV absorbers. The compound 2,4-bis(4-ethylbenzoyl) resorcinol (B1680541) is prepared from this compound and resorcinol. rdd.edu.iq This additive has been shown to be a highly efficient photostabilizer for low-density polyethylene, demonstrating superior UV absorption compared to some commercial absorbers. rdd.edu.iq

Immobilization of Polysaccharide Derivatives on Silica (B1680970) Gel

The immobilization of polysaccharide derivatives onto silica gel is a critical technique for creating chiral stationary phases (CSPs) used in enantioselective chromatography. These CSPs are essential for separating racemic mixtures into their individual enantiomers. While the direct use of this compound for this specific application is not extensively detailed in the reviewed literature, the methodology is well-established for closely related analogues, such as 4-methylbenzoyl chloride. mdpi.comgoogle.com

The general process involves modifying a polysaccharide, like cellulose (B213188) or amylose, with an acyl chloride. This creates a polysaccharide derivative, such as cellulose tris(4-methylbenzoate), which possesses the chiral recognition capabilities. google.com This derivative is then physically coated onto a silica gel support. mdpi.com To create a more robust and versatile CSP, this coated material is then immobilized, or covalently bonded, to the silica. mdpi.comnih.gov Immobilization allows the CSP to be used with a wider range of mobile phase solvents, including those that would dissolve a non-immobilized, coated phase. mdpi.comresearchgate.net

Several immobilization techniques have been developed. One common method involves introducing reactive groups onto the polysaccharide derivative that can then be used to form a covalent link to the silica surface, which is often pre-treated with a reagent like 3-aminopropyltriethoxysilane. mdpi.comnih.gov Another innovative approach is photochemical immobilization, where the polysaccharide derivative coated on silica is irradiated with UV light, causing cross-linking and bonding to the support, sometimes without the need for a chemical initiator. mdpi.comresearchgate.net

For example, a patented method describes the creation of a CSP from silica gel supporting a cellulose derivative where each glucose monomeric unit is substituted with three 4-methylbenzoyl groups. google.com The effectiveness of these polysaccharide-based CSPs stems from the helical structure of the polysaccharide derivative, which creates a chiral environment allowing for differential interaction with the enantiomers of a racemic compound. researchgate.net

Although specific research detailing the synthesis and performance of a 4-ethylbenzoyl cellulose derivative as a CSP is not prominent, the established success and methodology of the closely related 4-methylbenzoyl derivative provide a strong precedent for its potential application in this field. mdpi.comgoogle.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2,4-bis(4-ethylbenzoyl) resorcinol |

| 2,5-Dichlorobenzoyl chloride |

| 2,5-Dichloro-4'-ethylbenzophenone |

| 3-Aminopropyltriethoxysilane |

| This compound |

| 4-Methylbenzoyl chloride |

| Aluminum chloride |

| Amylose |

| Cellulose |

| Dichloromethane |

| Ethylene glycol |

| Ethylene-bis(4-ethylbenzoate) |

| Ethylbenzene |

| N-Bromosuccinimide |

| Poly[(4-ethylbenzoyl)-1,4-phenylene] |

| Poly[(4-methylbenzoyl)-1,4-phenylene] |

| Pyridine |

Spectroscopic Characterization and Computational Studies

Computational Chemistry and Theoretical Investigations

Computational methods, particularly those based on quantum mechanics, provide deep insights into the molecular properties of 4-Ethylbenzoyl chloride that complement experimental findings.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (electron distribution) and reactivity of molecules. ukm.my For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Predict bond lengths, bond angles, and dihedral angles in the lowest energy conformation.

Analyze Electronic Properties: Calculate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons, while the LUMO represents the ability to accept electrons. In a related benzoylthiourea (B1224501) derivative, the HOMO was located on the benzothiazole (B30560) moiety while the LUMO was on the benzoylthiourea part, indicating the sites of electronic activity. ukm.my For this compound, the HOMO is expected to have significant contributions from the π-system of the aromatic ring, while the LUMO is likely centered on the electron-deficient carbonyl carbon of the acyl chloride group, which is the primary site for nucleophilic attack.

Predict Spectroscopic Data: DFT can be used to calculate theoretical vibrational frequencies (IR) and NMR chemical shifts, which can then be compared with experimental data to confirm structural assignments.

Map Electrostatic Potential: Generate an electrostatic potential map to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting its reactive behavior. The area around the carbonyl carbon would show a strong positive potential, confirming its high electrophilicity.

These theoretical investigations provide a fundamental understanding of why this compound behaves as it does in chemical reactions and how its structure gives rise to its observed spectroscopic signatures. ajchem-a.comresearchgate.net

Molecular Docking Studies of Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand the interaction between a ligand and its target protein. Derivatives of this compound, particularly thiourea (B124793) derivatives, have been the subject of such studies to evaluate their potential as therapeutic agents.

Thiourea-based compounds are known for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The mechanism of action for some of these derivatives is believed to involve the inhibition of enzymes like DNA gyrase. nih.gov

In one study, a thiourea derivative synthesized from this compound and p-toluidine (B81030) was investigated for its biological activity against the HepG2 liver cancer cell line. ajchem-a.com Computational molecular docking was employed to understand the binding interactions of the synthesized ligand and its metal complexes with proteins in the cancer cells. ajchem-a.com The three-dimensional structure of the test compound was optimized using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level before performing the docking simulations. ajchem-a.com Such studies have shown that metal complexes of these ligands can exhibit enhanced cytotoxicity compared to the free organic ligands, which is attributed to structural changes and interactions with biomolecules in the cancer cells. ajchem-a.com

In another research effort, a series of new benzoylthiourea derivatives were synthesized and evaluated for their antimicrobial activity. nih.gov Molecular docking was performed to investigate the binding affinity and orientation of these compounds towards Escherichia coli DNA gyrase B. The docking scores were found to correlate with the experimentally observed antimicrobial activity, particularly against E. coli. nih.gov For instance, compounds with a single fluorine atom on the phenyl ring showed significant antibacterial effects. nih.gov

The following table summarizes the molecular docking results for a selection of benzoylthiourea derivatives against E. coli DNA gyrase B, illustrating the relationship between structure, docking score, and biological activity.

| Compound | Substituent | Docking Score | RMSD (Å) | Hydrogen Bonds with |

| 5a | - | -61.58 | 0.05 | - |

| 5b | - | -59.66 | 0.46 | - |

| 5d | - | -56.81 | 0.20 | GLY 101 (3.144 Å, 3.381 Å) |

| 5e | - | -63.91 | 0.22 | ASN 45 (2.870 Å), ILE 78 (3.244 Å), GLY 77 (2.924 Å) |

| 5g | - | -59.92 | 0.24 | - |

Data sourced from a study on new substituted benzoylthiourea derivatives. nih.gov The specific substituents for each compound were not detailed in the provided search results.

These studies highlight the utility of molecular docking in predicting the biological potential of this compound derivatives and guiding the synthesis of new, more active compounds.

Conformational Analysis and Stability Predictions

Conformational analysis is the study of the three-dimensional arrangement of atoms in a molecule and the energy associated with these arrangements. For a molecule like this compound, rotation around single bonds, such as the C-C bond of the ethyl group and the C-C bond connecting the benzoyl group to the ring, can lead to different conformers with varying stabilities.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for performing conformational analysis and predicting the most stable structures. researchgate.net For the parent molecule, benzoyl chloride, DFT calculations using the B3LYP/6-311G(d,p) basis set have been used to optimize its structure. researchgate.net Similar computational approaches can be applied to this compound to determine its preferred conformation.

The stability of derivatives, such as acyl thioureas, is also a subject of computational investigation. The dihedral and torsional angles within these molecules determine their spatial arrangement and are crucial for their interaction with biological targets. rsc.org The planarity between different moieties of the molecule, influenced by intramolecular hydrogen bonding, can be predicted through DFT calculations. acs.org For example, in N-(4-methylbenzoyl)-N′-((2-oxocyclohexyl)methyl)thiourea, the phenyl ring and the thiourea group are nearly planar, which can impact the crystal packing and biological activity. acs.org

The prediction of atropisomerism, a type of stereoisomerism arising from restricted rotation around a single bond, is another area where computational stability predictions are vital. researcher.life While not commonly observed in simple benzoyl chlorides, derivatives with bulky ortho substituents can exhibit this phenomenon. researcher.life Quantum mechanics calculations can be used to determine the rotational energy barrier (ΔE_rot) around the amide bond in N-benzoyl derivatives. researcher.life This allows for the classification of compounds based on their conformational stability, predicting whether they will exist as a single, rapidly interconverting species or as stable, separable atropisomers. researcher.life

Mechanistic Insights from Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, chemists can map out the reaction pathway and understand the factors that control reaction rates and selectivity.

A fundamental reaction of this compound is its reaction with nucleophiles, such as in Friedel-Crafts acylation. Computational studies on the Friedel-Crafts acylation of pyrroles and indoles with benzoyl chloride have provided detailed mechanistic insights. bath.ac.uk These studies have confirmed that catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBN) act as nucleophilic catalysts, forming an N-acyl DBN intermediate with the acyl chloride. bath.ac.uk The structure and stability of this intermediate can be characterized using computational methods. bath.ac.uk

The hydrolysis of acyl chlorides is another reaction where computational modeling can provide valuable information. The reaction mechanism can proceed through different pathways, and computational studies can help to distinguish between them. researchgate.net For example, in the hydrolysis of related compounds, the reaction profile has been interpreted in terms of general mechanisms involving different intermediates. researchgate.net

Furthermore, computational chemistry is used to investigate more complex reaction mechanisms, such as the decarbonylation of acid chlorides catalyzed by transition metal complexes like chlorotris(triphenylphosphine)rhodium(I). researchgate.net Mechanistic studies on para-substituted benzoyl chlorides have shown that the reaction proceeds through an oxidative addition of the acyl chloride to the metal center, followed by migratory insertion and reductive elimination. researchgate.net Computational modeling can be used to calculate the energetics of each step in this catalytic cycle, providing a deeper understanding of the reaction.

In the context of modern organic synthesis, computational methods like Density Functional Theory (DFT) are used to predict the outcome of reactions and to design new synthetic strategies. acs.org For instance, in reactions where multiple pathways are possible, such as a competition between a Claisen-type rearrangement and a (2+2) cyclization, DFT calculations can reveal the subtle energy differences between the transition states, explaining the observed product distribution. acs.org These computational investigations can also rationalize the formation of side products and guide the optimization of reaction conditions to favor the desired product. acs.org

Environmental and Safety Considerations in Research and Industry

The industrial and laboratory use of 4-ethylbenzoyl chloride necessitates stringent environmental and safety protocols due to its reactive and corrosive nature. Proper handling, storage, and waste management are critical to ensure the safety of personnel and minimize environmental impact.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products